molecular formula C11H13NO4 B1356617 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 76824-93-6

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1356617
CAS No.: 76824-93-6
M. Wt: 223.22 g/mol
InChI Key: WBDSVFTUSBMMLD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 76824-93-6) is a conformationally constrained amino acid derivative featuring a bicyclic tetrahydroisoquinoline (THIQ) core. Its structure includes a hydroxyl group at position 7, a methoxy group at position 6, and a carboxylic acid at position 3 (Figure 1). The molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol.

Properties

IUPAC Name

7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-10-4-6-2-8(11(14)15)12-5-7(6)3-9(10)13/h3-4,8,12-13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSVFTUSBMMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539790
Record name 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-93-6
Record name 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step processes. One common method includes the Pictet-Spengler cyclization, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The hydroxyl and methoxy groups are introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Effects

The biological and chemical properties of THIQ derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of THIQ Derivatives
Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties Biological Relevance References
7-Hydroxy-6-methoxy-THIQ-3-carboxylic acid 7-OH, 6-OCH₃ 76824-93-6 C₁₁H₁₃NO₄ 235.23 High polarity, acidic (carboxylic acid) Potential receptor modulation
(S)-8-Bromo-6-hydroxy-7-methoxy-THIQ-3-carboxylic acid 8-Br, 6-OH, 7-OCH₃ N/A C₁₁H₁₂BrNO₄ 314.13 Electrophilic (Br), marine-derived Bioactivity in algae; halogen bonding
(3S)-6,7-Dimethoxy-THIQ-3-carboxylic acid 6,7-OCH₃ 103733-66-0 C₁₂H₁₅NO₄ 237.25 Lipophilic (methoxy) Unknown; structural rigidity
6-Fluoro-THIQ-3-carboxylic acid hydrochloride 6-F 2411597-60-7 C₁₀H₁₀FNO₂·HCl 227.65 Enhanced metabolic stability (F) Drug design (e.g., kinase inhibitors)
7-Nitro-THIQ-3-carboxylic acid hydrochloride 7-NO₂ N/A C₁₀H₁₁N₂O₄·HCl 258.67 Electron-withdrawing (NO₂) Synthetic intermediate; reactive

Key Findings from Comparative Studies

Bioactivity and Substituent Effects :

  • Brominated derivatives (e.g., 8-Br-THIQ) are isolated from marine algae (Rhodomela confervoides) and exhibit unique ecological roles, possibly as chemical defenses.
  • Methoxy vs. Hydroxy Groups : Dimethoxy analogs (e.g., 6,7-OCH₃) are less polar than hydroxy-methoxy variants, reducing aqueous solubility but improving membrane permeability.

Stereochemical Influence :

  • Enantiomers like (R)-7-hydroxy-THIQ-3-carboxylic acid (CAS: 152286-30-1) and its (S)-counterpart (CAS: 128502-56-7) may exhibit divergent receptor binding due to chiral recognition in biological systems.

Synthetic Accessibility: Nitro and iodo derivatives (e.g., 7-NO₂-THIQ, 7-I-THIQ) are synthesized via electrophilic aromatic substitution, enabling further functionalization. Brominated analogs require regioselective bromination of tyrosine precursors, as observed in marine organisms.

Physicochemical Properties :

  • Fluorine substitution (e.g., 6-F-THIQ) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small size.
  • Carboxylic acid salts (e.g., hydrochlorides) improve crystallinity and storage stability.

Biological Activity

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often referred to as M1) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of M1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of M1 is C11H13NO4C_{11}H_{13}NO_4, and it features a tetrahydroisoquinoline core structure that is characteristic of several biologically active compounds. The presence of hydroxy and methoxy groups contributes to its pharmacological profile.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of M1 in colorectal cancer models. In a study involving dimethylhydrazine-induced colorectal carcinoma in Wistar rats, M1 was administered at doses of 10 and 25 mg/kg for 15 days. The results indicated a significant reduction in tumor growth and improvement in physiological parameters. Histopathological analysis showed protective effects against cancer progression, with M1 effectively reducing levels of inflammatory cytokines such as IL-6, IL-2, and COX-2 .

The mechanism by which M1 exerts its anti-cancer effects appears to involve the IL-6/JAK2/STAT3 signaling pathway . Treatment with M1 resulted in the downregulation of IL-6-induced activation of JAK2 and STAT3, which are critical for tumor growth and survival. Gene expression analysis confirmed that M1 attenuates the overexpression of these oncogenic markers .

Additionally, metabolic profiling using NMR spectroscopy revealed that M1 restores metabolic alterations caused by colorectal cancer, further supporting its role as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antiproliferative Reduces tumor growth in colorectal cancer models
Cytokine Modulation Decreases IL-6 levels; affects JAK2/STAT3 pathway
Metabolic Restoration Restores perturbed metabolites in CRC conditions

Case Study 1: Colorectal Cancer

In a controlled study on Wistar rats with induced colorectal cancer, administration of M1 showed promising results in inhibiting tumor growth. This study highlighted the compound's ability to modify inflammatory responses and restore normal cellular functions through targeted signaling pathways.

Q & A

Basic: What are the established synthetic routes for 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via peptide backbone modification or substitution. For example, in metal complexation studies, synthetic analogues are prepared by substituting histidine residues in tripeptides (e.g., glycyl-L-histidyl-L-lysine) with constrained amino acids like tetrahydroisoquinoline derivatives. Key steps include:

  • Substitution strategy : Introducing the tetrahydroisoquinoline moiety via solid-phase peptide synthesis (SPPS) or solution-phase coupling .
  • Hydrolysis and purification : Post-synthetic hydrolysis using aqueous LiOH or HCl, followed by reverse-phase HPLC for isolation .
  • Yield optimization : Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) vary depending on the target application (e.g., antimicrobial or metal-binding studies) .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Methodological Answer:
Yield optimization requires balancing reaction kinetics and stability:

  • Solvent selection : Polar aprotic solvents (e.g., THF/dioxane mixtures) improve solubility of intermediates .
  • Catalytic additives : Use of H<sup>+</sup> scavengers (e.g., triethylamine) minimizes side reactions during coupling steps .
  • Temperature control : Low temperatures (0–5°C) stabilize intermediates during hydrolysis, while gradual warming ensures complete reaction .
  • Workup protocols : Acidification with HCl (2 M) precipitates the product, achieving ~72% yield in optimized cases .

Basic: What analytical techniques are recommended for characterizing the compound's purity and structure?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry and substituent positions (e.g., methoxy and hydroxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Potentiometry/UV-VIS : Used in metal-binding studies to determine stability constants of complexes (e.g., with Cu<sup>2+</sup> or Ni<sup>2+</sup>) .
  • HPLC-PDA : Assesses purity (>97%) using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications at specific positions affect the compound's biological activity?

Methodological Answer:

  • C-6 methoxy group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • C-7 hydroxy group : Participates in hydrogen bonding with biological targets (e.g., bacterial DNA gyrase) .
  • Tetrahydroisoquinoline backbone : Conformational rigidity improves binding affinity to metal ions (e.g., Cu<sup>2+</sup> in metalloenzyme mimics) .
  • Fluorine substitution : Derivatives like 7-fluoro analogues show improved pharmacokinetic profiles due to increased metabolic stability .

Contradiction: How to resolve discrepancies in metal complexation studies involving this compound?

Methodological Answer:
Contradictions in stability constants (logK) between studies arise from:

  • Experimental variability : Use calorimetry (ΔH, ΔS) alongside potentiometry to validate thermodynamic parameters .
  • Competing ligands : Buffer systems (e.g., Tris vs. phosphate) may introduce competing ions; control experiments with ligand-free solutions are critical .
  • Stereochemical effects : Enantiomeric purity (e.g., (R)- vs. (S)-configurations) significantly impacts metal affinity. Chiral HPLC or circular dichroism (CD) can resolve stereochemical inconsistencies .

Stability: What are the key factors affecting the compound's stability under different storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic ring .
  • Moisture control : Anhydrous conditions (e.g., desiccators with silica gel) prevent hydrolysis of the carboxylic acid group .
  • Oxidative protection : Nitrogen or argon atmospheres minimize radical-mediated degradation .
  • pH stability : Avoid extremes (pH <2 or >9) to prevent ring-opening or decarboxylation .

Computational: What in silico methods are suitable for predicting interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Models binding to enzymes (e.g., DNA gyrase) using crystal structures (PDB: 1KZN) .
  • MD simulations (GROMACS) : Assesses stability of metal complexes (e.g., Cu<sup>2+</sup>) over 100-ns trajectories .
  • QSAR modeling : Correlates substituent electronegativity (e.g., –OCH3) with antimicrobial IC50 values .

Biological: What in vitro assays are used to evaluate the antimicrobial potential of derivatives?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Quantifies bactericidal activity over 24 hours at 2× MIC .
  • Resistance profiling : Compares efficacy against wild-type vs. fluoroquinolone-resistant mutants (e.g., gyrA mutations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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